Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is a chemical compound with the molecular formula C6H12N2O4. It is also known by other names such as Glycine, N,N’-ethylenedi-, Acetic acid, 2,2’-(1,2-ethanediyldiimino)bis-, and Ethylenediamine-N,N’-diacetic acid . This compound is characterized by its unique structure, which includes two glycine molecules linked by an ethylene bridge and modified with phosphonomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- typically involves the reaction of glycine with ethylenediamine and formaldehyde under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Glycine} + \text{Ethylenediamine} + \text{Formaldehyde} \rightarrow \text{Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is used as a chelating agent due to its ability to bind metal ions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme kinetics and protein interactions. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine
In medicine, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents.
Industry
Industrially, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- involves its ability to chelate metal ions. This chelation process is crucial in various biochemical pathways, where the compound binds to metal ions, altering their availability and activity. The molecular targets include enzymes and proteins that require metal ions for their function. By binding to these metal ions, the compound can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but with four carboxymethyl groups instead of phosphonomethyl groups.
Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups and is used as a chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Has five carboxymethyl groups and is used in medical imaging and as a chelating agent.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is unique due to its specific structure, which provides distinct chelating properties compared to other similar compounds. The presence of phosphonomethyl groups enhances its ability to bind metal ions, making it more effective in certain applications.
Properties
CAS No. |
2310-83-0 |
---|---|
Molecular Formula |
C8H18N2O10P2 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(5-21(15,16)17)1-2-10(4-8(13)14)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
RXHMBVBZOIQMJR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)N(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.